molecular formula C22H24N2O4 B12886977 2,2'-Bis((R)-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

2,2'-Bis((R)-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl

Cat. No.: B12886977
M. Wt: 380.4 g/mol
InChI Key: FUEITUBXQPZJFZ-HZPDHXFCSA-N
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Description

2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings attached to a biphenyl core. The presence of methoxymethyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to 50°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce biphenyl derivatives with alkyl groups .

Scientific Research Applications

2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings play a crucial role in binding to these targets, while the biphenyl core provides structural stability. The methoxymethyl groups enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and methoxymethyl groups. This structural feature enhances its reactivity and makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4R)-4-(methoxymethyl)-2-[2-[2-[(4R)-4-(methoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O4/c1-25-11-15-13-27-21(23-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22-24-16(12-26-2)14-28-22/h3-10,15-16H,11-14H2,1-2H3/t15-,16-/m1/s1

InChI Key

FUEITUBXQPZJFZ-HZPDHXFCSA-N

Isomeric SMILES

COC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COC

Canonical SMILES

COCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COC

Origin of Product

United States

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